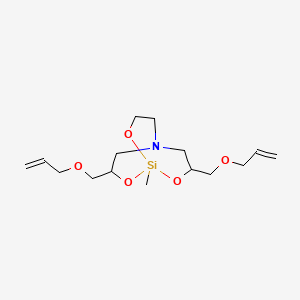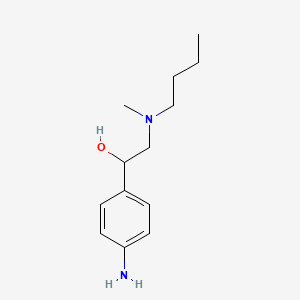
alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol: is a complex organic compound with a unique structure that includes both an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol typically involves multi-step organic reactions. One common method includes the reaction of p-aminophenol with butylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
P-Aminophenyl-Alpha-D-Galactopyranoside: This compound shares a similar amino group but differs in its sugar moiety.
4-Aminophenyl α-D-mannopyranoside: Another compound with a similar amino group but different structural features.
Uniqueness: Alpha-(p-Aminophenyl)-beta-butylmethylaminoethanol is unique due to its combination of an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
106652-33-9 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-2-[butyl(methyl)amino]ethanol |
InChI |
InChI=1S/C13H22N2O/c1-3-4-9-15(2)10-13(16)11-5-7-12(14)8-6-11/h5-8,13,16H,3-4,9-10,14H2,1-2H3 |
Clave InChI |
CYNMTUUSCSJXOX-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)CC(C1=CC=C(C=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


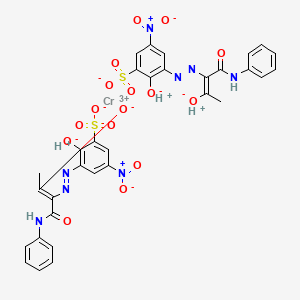
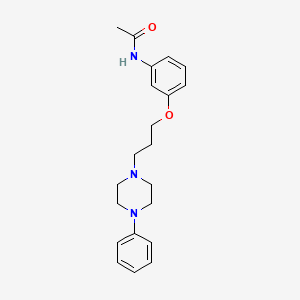
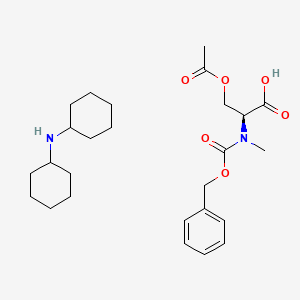
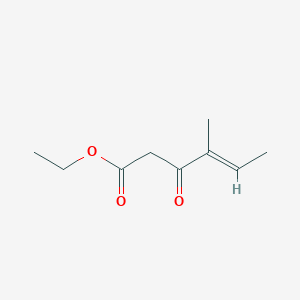
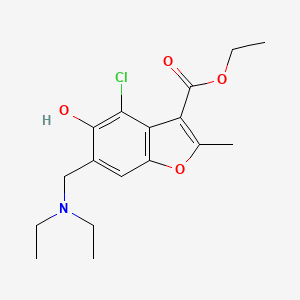
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)
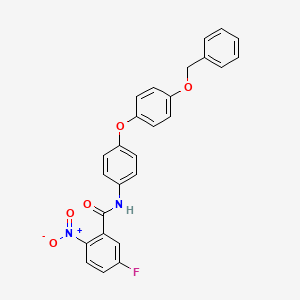

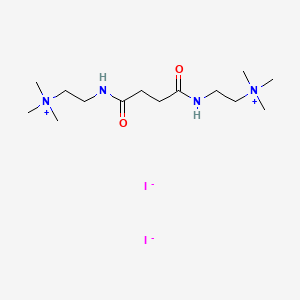
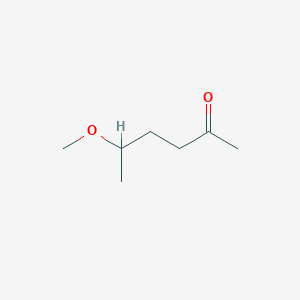
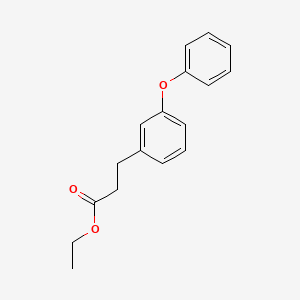
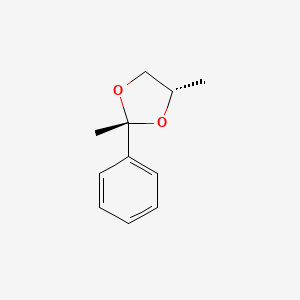
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
